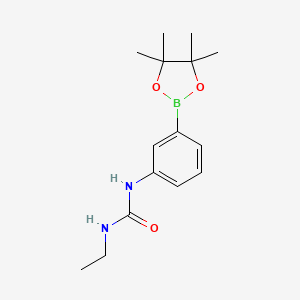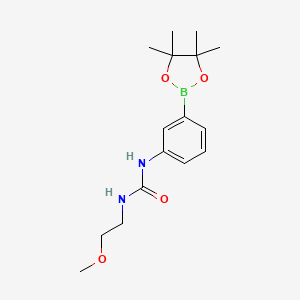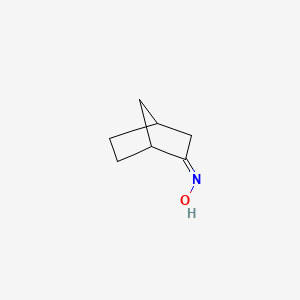
(NZ)-N-norbornan-2-ylidenehydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-norbornan-2-ylidenehydroxylamine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its norbornane skeleton, which is a bicyclic structure, and the presence of a hydroxylamine functional group. The combination of these features imparts distinct chemical properties to this compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of (NZ)-N-norbornan-2-ylidenehydroxylamine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Norbornane Skeleton: The norbornane skeleton can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through a reaction with hydroxylamine hydrochloride under basic conditions. This step often requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial production methods for this compound may involve scaling up these laboratory procedures, with optimizations for yield and purity. This can include the use of continuous flow reactors and other advanced techniques to enhance efficiency.
Chemical Reactions Analysis
(NZ)-N-norbornan-2-ylidenehydroxylamine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(NZ)-N-norbornan-2-ylidenehydroxylamine has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, it serves as an intermediate for the preparation of various complex molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: There is interest in exploring this compound as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity are advantageous for various manufacturing processes.
Mechanism of Action
The mechanism of action of (NZ)-N-norbornan-2-ylidenehydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can disrupt biological pathways and processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
(NZ)-N-norbornan-2-ylidenehydroxylamine can be compared with other similar compounds, such as:
Norbornane Derivatives: Compounds with a norbornane skeleton but different functional groups. These compounds share the bicyclic structure but differ in their reactivity and applications.
Hydroxylamine Derivatives: Compounds with a hydroxylamine group attached to different carbon frameworks. These compounds have similar reactivity due to the hydroxylamine group but differ in their overall structure and properties.
The uniqueness of this compound lies in the combination of the norbornane skeleton and the hydroxylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-(2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSLIJSBHTVPW-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC\2CC1C/C2=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
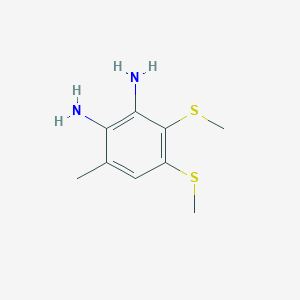
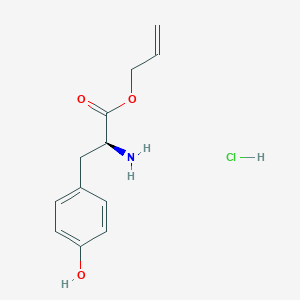
![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)
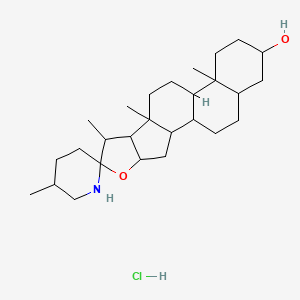
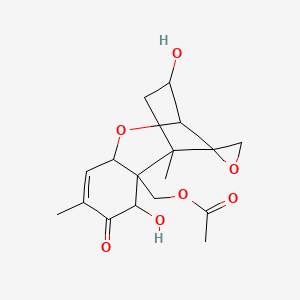

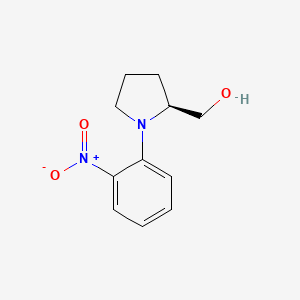
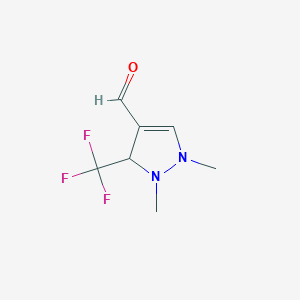
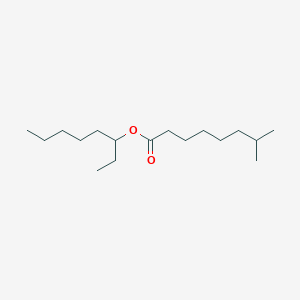
![(E)-N-[2-[[(E)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide](/img/structure/B8083526.png)
![disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate](/img/structure/B8083533.png)

